molecular formula C12H21ClN2O3 B6200609 tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 2694734-49-9

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No. B6200609
CAS RN: 2694734-49-9
M. Wt: 276.8
InChI Key:
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Description

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (TBODC) is a chemical compound that has been studied and used in various scientific research applications. TBODC is a cyclic compound with a molecular weight of 459.95 g/mol, and is composed of a seven-membered ring of carbon atoms and a hydrochloride group. TBODC has been used in a variety of laboratory experiments and scientific research applications due to its unique properties and structure.

Scientific Research Applications

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been used in various scientific research applications, such as in the synthesis of novel compounds and in the study of the mechanism of action of drugs. tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has also been used in the synthesis of peptides, nucleotides, and other biologically active compounds. Additionally, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been used as a model compound for studying the structure and reactivity of cyclic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is not well understood. However, it has been suggested that tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride may act as an inhibitor of enzymes, such as proteases, and as an inhibitor of protein-protein interactions. Additionally, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride may also act as a modulator of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride are largely unknown. However, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate signal transduction pathways. Additionally, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been suggested to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a useful compound for laboratory experiments due to its unique structure and properties. tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is relatively stable and can be synthesized in a two-step process. Additionally, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can be used as a model compound in the study of the structure and reactivity of cyclic compounds. However, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is not widely available and can be expensive to purchase.

Future Directions

There are many potential future directions for research involving tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride. These include further studies of the mechanism of action of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, as well as studies of its biochemical and physiological effects. Additionally, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride could be used in the synthesis of novel compounds and in the study of the structure and reactivity of cyclic compounds. Furthermore, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride could be used in the development of new drugs and therapies.

Synthesis Methods

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can be synthesized by a two-step synthesis process. In the first step, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (TBOD) is synthesized from the condensation of tert-butyl alcohol and diethyl oxalate in the presence of a base. In the second step, the TBOD is reacted with hydrochloric acid to form tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride involves the reaction of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate" ], "Reaction": [ "Add tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate to a solution of hydrochloric acid in a suitable solvent.", "Stir the mixture at room temperature for a specified period of time.", "Isolate the product by filtration or other suitable means.", "Wash the product with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride." ] }

CAS RN

2694734-49-9

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.8

Purity

95

Origin of Product

United States

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